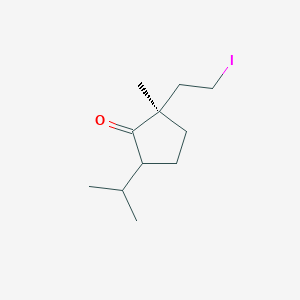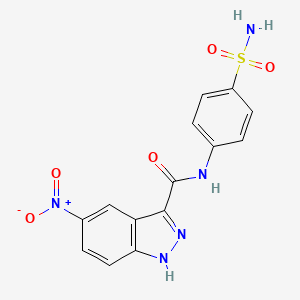![molecular formula C23H16N2O2 B12533832 1H-Indole-5-carbonitrile, 1-[2-(phenylmethoxy)benzoyl]- CAS No. 820234-24-0](/img/structure/B12533832.png)
1H-Indole-5-carbonitrile, 1-[2-(phenylmethoxy)benzoyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-5-carbonitrile, 1-[2-(phenylmethoxy)benzoyl]- is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a unique structure that combines the indole nucleus with a benzoyl group and a phenylmethoxy substituent, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1H-Indole-5-carbonitrile, 1-[2-(phenylmethoxy)benzoyl]- typically involves multiple steps, starting with the preparation of the indole nucleus. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The resulting indole derivative can then be further functionalized to introduce the carbonitrile and benzoyl groups. Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and efficiency .
Analyse Des Réactions Chimiques
1H-Indole-5-carbonitrile, 1-[2-(phenylmethoxy)benzoyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonitrile group to an amine.
Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring.
Applications De Recherche Scientifique
1H-Indole-5-carbonitrile, 1-[2-(phenylmethoxy)benzoyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reactant in various organic reactions.
Biology: The compound has been studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including metabolic disorders and infectious diseases.
Mécanisme D'action
The mechanism of action of 1H-Indole-5-carbonitrile, 1-[2-(phenylmethoxy)benzoyl]- involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to various receptors, including serotonin receptors and enzymes involved in metabolic pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, and enzyme activity .
Comparaison Avec Des Composés Similaires
1H-Indole-5-carbonitrile, 1-[2-(phenylmethoxy)benzoyl]- can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-Fluoroindole: Used in the synthesis of pharmaceuticals and as a research tool in biochemistry.
The uniqueness of 1H-Indole-5-carbonitrile, 1-[2-(phenylmethoxy)benzoyl]- lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
820234-24-0 |
|---|---|
Formule moléculaire |
C23H16N2O2 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
1-(2-phenylmethoxybenzoyl)indole-5-carbonitrile |
InChI |
InChI=1S/C23H16N2O2/c24-15-18-10-11-21-19(14-18)12-13-25(21)23(26)20-8-4-5-9-22(20)27-16-17-6-2-1-3-7-17/h1-14H,16H2 |
Clé InChI |
GDRNFVFIACJBNS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)N3C=CC4=C3C=CC(=C4)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


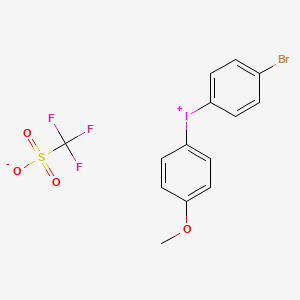
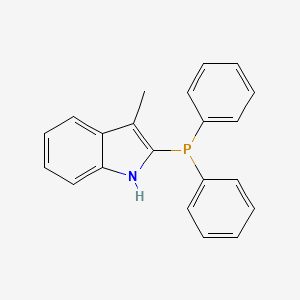
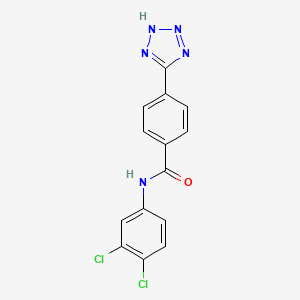
![3-Methyl-6H-benzo[c]chromen-6-one](/img/structure/B12533784.png)

![3-Bromo-7-(thiophen-2-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B12533791.png)
![[(8-Phenylocta-1,5-diyn-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B12533792.png)
![5H-Oxazolo[3,4-A]oxireno[C]pyridine](/img/structure/B12533794.png)
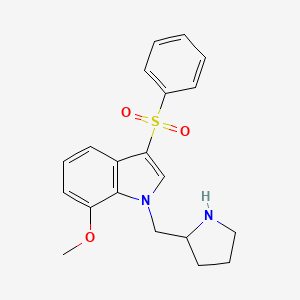
![Bicyclo[4.2.0]oct-7-en-2-one, 7-phenyl-8-[(phenylmethyl)seleno]-](/img/structure/B12533813.png)


